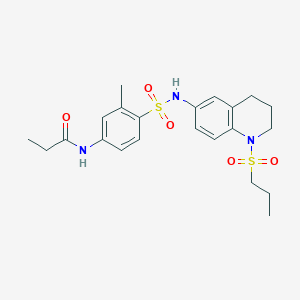
N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide” is a chemical compound with the CAS No. 941987-09-312. It is not intended for human or veterinary use and is for research use only1.
Molecular Structure Analysis
The molecular formula of this compound is C22H29N3O5S2 and it has a molecular weight of 479.611.
Physical And Chemical Properties Analysis
Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound.Synthesis Analysis, Chemical Reactions Analysis, Mechanism of Action, Safety and Hazards, Future Directions
I’m sorry, but I couldn’t find any specific information on the synthesis, chemical reactions, mechanism of action, safety and hazards, or future directions of this compound.
Applications De Recherche Scientifique
Organocatalytic Enantioselective Syntheses
Research has demonstrated the utility of related tetrahydroquinoline derivatives in the organocatalytic enantioselective synthesis of natural products and synthetic drugs. For example, an asymmetric Pictet-Spengler reaction catalyzed by BINOL-phosphoric acid was used to synthesize a series of 1-substituted 1,2,3,4-tetrahydroisoquinolines, leading to the synthesis of natural products and synthetic drugs such as (R)-crispine A and (R)-almorexant (E. Mons et al., 2014).
Anticancer and HDAC Inhibition
1-Arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines, structurally related to N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide, have shown potent histone deacetylase (HDAC) inhibitory activity and cytotoxicity against prostate cancer cells, indicating their potential as prostate cancer inhibitors (Yi-Min Liu et al., 2015).
PNMT Inhibitors for Neurological Disorders
Compounds structurally similar to N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide have been synthesized and evaluated for their phenylethanolamine N-methyltransferase (PNMT) inhibitory potency, indicating potential applications in treating neurological disorders (G. L. Grunewald et al., 2005).
Synthesis of Tetrahydroisoquinoline Derivatives
The compound and its derivatives have been used in the synthesis of tetrahydroisoquinoline and benzazepine derivatives, showing the versatility of these molecules in organic synthesis and potential applications in developing new therapeutic agents (T. Saitoh et al., 2001).
Pharmacological Screening
Derivatives of tetrahydroquinolines, including those related to N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide, have been synthesized for pharmacological screening, indicating their potential in drug discovery and development for various diseases (Snehal Patel et al., 2009).
Propriétés
IUPAC Name |
N-[3-methyl-4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S2/c1-4-13-31(27,28)25-12-6-7-17-15-19(8-10-20(17)25)24-32(29,30)21-11-9-18(14-16(21)3)23-22(26)5-2/h8-11,14-15,24H,4-7,12-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKOTHDGQABREC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)CC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-(N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone oxime](/img/structure/B2959736.png)
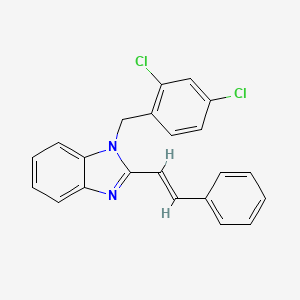
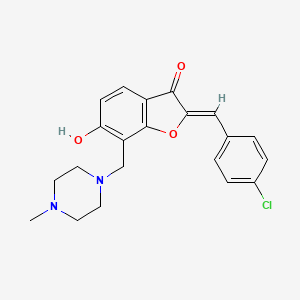
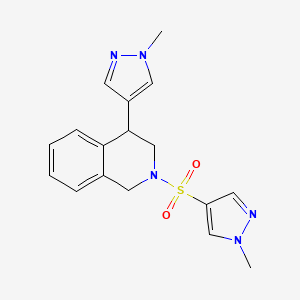
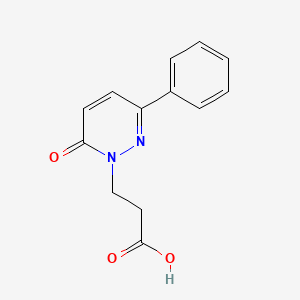
![N-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2959744.png)
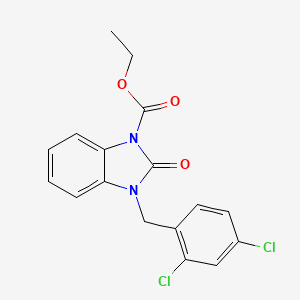
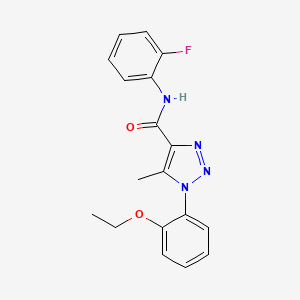
![N-[[3-(Oxolan-2-ylmethoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2959747.png)
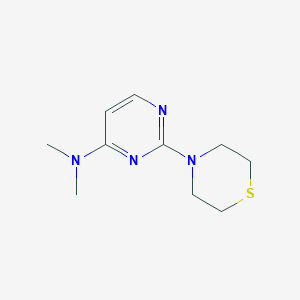
![1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2959753.png)
![4-((1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide](/img/structure/B2959755.png)
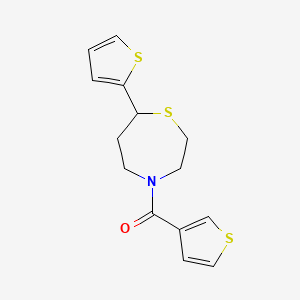
![N-[2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2959758.png)